2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
CAS No.:
Cat. No.: VC15848260
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13) |
| Standard InChI Key | IDPJBTKCXGXFGZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)CC(=O)O)OCC=C |
Introduction
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound combines a pyrazole ring with an allyloxy group and an acetic acid moiety, making it a complex molecule with potential therapeutic properties.
Synthesis and Preparation
The synthesis of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. These may include the formation of the pyrazole ring through condensation reactions, followed by allylation and carboxylation steps to introduce the allyloxy and acetic acid groups, respectively. Specific synthesis protocols may vary depending on the desired yield and purity.
Biological Activities and Applications
Pyrazole derivatives, including those with allyloxy substitutions, have been studied for their anti-inflammatory, antimicrobial, and antioxidant properties. While specific data on 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is limited, its structural features suggest potential biological activity. Further research is needed to fully explore its therapeutic potential.
Research Findings and Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 1365942-04-6 | |
| SMILES | C=CCOc1c(CC(=O)O)cnn1C | |
| Biological Activity | Potential anti-inflammatory, antimicrobial, and antioxidant properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume